(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a bromophenyl group, a pyrrole ring, and an imidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the bromophenyl group. The final steps involve the formation of the imidazolidinone core and the cyclohexyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry. It could be investigated for its pharmacological properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The bromophenyl group and the imidazolidinone core may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- **(5Z)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The presence of the bromophenyl group in (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE distinguishes it from its analogs. This group may impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H26BrN3OS |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H26BrN3OS/c1-15-13-17(16(2)26(15)20-11-9-18(24)10-12-20)14-21-22(28)27(23(29)25(21)3)19-7-5-4-6-8-19/h9-14,19H,4-8H2,1-3H3/b21-14- |
InChI Key |
OLYDSZLRQMOYEY-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C\3/C(=O)N(C(=S)N3C)C4CCCCC4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)N(C(=S)N3C)C4CCCCC4 |
Origin of Product |
United States |
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